molecular formula C5H9ClN2S B1423951 Methyl-thiazol-4-ylmethyl-amine hydrochloride CAS No. 1187928-14-8

Methyl-thiazol-4-ylmethyl-amine hydrochloride

Cat. No.: B1423951
CAS No.: 1187928-14-8
M. Wt: 164.66 g/mol
InChI Key: DIRYHBWRIBQMMI-UHFFFAOYSA-N
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Description

Methyl-thiazol-4-ylmethyl-amine hydrochloride is a chemical compound with the molecular formula C5H8N2S·HCl and a molecular weight of 164.66 g/mol. It is a white solid with applications in various scientific research fields, including chemistry, biology, medicine, and industry.

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis of this compound typically begins with 4-thiazolemethanol and methylamine.

  • Reaction Conditions: The reaction involves the nucleophilic substitution of the hydroxyl group in 4-thiazolemethanol with methylamine under acidic conditions.

  • Industrial Production Methods: On an industrial scale, the compound is synthesized using continuous flow reactors to ensure consistent quality and yield.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation to form thiazole derivatives.

  • Reduction: Reduction reactions can convert the compound into its corresponding amine.

  • Substitution: Nucleophilic substitution reactions are common, where the amine group can be substituted with various nucleophiles.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

  • Reduction: Reducing agents such as lithium aluminum hydride.

  • Substitution: Nucleophiles like halides in the presence of a base.

Major Products Formed:

  • Oxidation: Thiazole derivatives.

  • Reduction: Corresponding amine derivatives.

  • Substitution: Various substituted thiazole derivatives.

Scientific Research Applications

Methyl-thiazol-4-ylmethyl-amine hydrochloride is used in various scientific research applications:

  • Chemistry: It serves as a building block for synthesizing more complex thiazole derivatives.

  • Biology: It is used in the study of enzyme inhibitors and receptor binding assays.

  • Industry: It is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism by which Methyl-thiazol-4-ylmethyl-amine hydrochloride exerts its effects involves its interaction with molecular targets and pathways:

  • Molecular Targets: It can bind to specific enzymes or receptors, modulating their activity.

  • Pathways Involved: The compound may interfere with metabolic pathways or signal transduction processes, leading to its biological effects.

Comparison with Similar Compounds

  • Thiazole derivatives: Other thiazole-based compounds with similar structures and properties.

  • Amine derivatives: Compounds containing amine groups with similar reactivity.

Uniqueness: Methyl-thiazol-4-ylmethyl-amine hydrochloride is unique due to its specific structural features and reactivity profile, which make it suitable for various applications in scientific research and industry.

Properties

IUPAC Name

N-methyl-1-(1,3-thiazol-4-yl)methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N2S.ClH/c1-6-2-5-3-8-4-7-5;/h3-4,6H,2H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIRYHBWRIBQMMI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=CSC=N1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9ClN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1609403-13-5
Record name 4-Thiazolemethanamine, N-methyl-, hydrochloride (1:2)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1609403-13-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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